DL-Methylephedrine hydrochloride is classified under the category of phenylpropanes, which are organic compounds containing a phenylpropane moiety. It is recognized as a small molecule drug and has been categorized as a cardiovascular agent due to its effects on the cardiovascular system through adrenergic receptor stimulation . The compound is also listed in various pharmacopoeias, including the Japanese Pharmacopoeia, where it is classified as a second-class over-the-counter drug .
The synthesis of DL-Methylephedrine hydrochloride can be achieved through various methods, with one notable approach involving the methylation of ephedrine hydrochloride using formaldehyde or formic acid. In this method, ephedrine acts as the starting material, and the reaction conditions are optimized to facilitate rapid methylation, often completed within 30 to 60 minutes using suitable catalysts such as lithium or sodium .
Another method involves reducing specific precursors like 2-chloroephedrine hydrochloride with phenyl magnesium bromide followed by de-bromination using methylamine . This multi-step synthesis allows for high yields and purity of the final product.
The molecular structure of DL-Methylephedrine hydrochloride features two stereocenters, contributing to its chirality. The compound's structural representation can be denoted in SMILES format as Cl.CC@@HN(C)C, indicating its complex arrangement of carbon, nitrogen, and chlorine atoms . The compound's exact mass is recorded as 215.1077 g/mol, aligning with its molecular weight .
DL-Methylephedrine hydrochloride undergoes various chemical reactions typical of sympathomimetic amines. It can participate in electrophilic aromatic substitutions due to the presence of its aromatic ring. In addition, it may undergo oxidation or reduction reactions depending on the reagents used. The compound's behavior as a weak acid suggests that it can form salts with bases, further expanding its chemical reactivity profile .
The mechanism of action for DL-Methylephedrine hydrochloride primarily involves its role as an agonist at adrenergic receptors—specifically alpha and beta receptors. Upon administration, it stimulates these receptors leading to bronchodilation (widening of air passages) and increased heart rate. The activation of these receptors results in smooth muscle relaxation in the bronchial tubes, enhancing airflow during respiratory distress situations such as asthma or bronchitis .
DL-Methylephedrine hydrochloride appears as odorless white crystals or a fluffy crystalline powder with a bitter taste. Its pH in aqueous solutions is approximately neutral (around pH 6) . The melting point ranges from 271°F to 275°F (approximately 133°C to 135°C), indicating its stability under standard conditions.
This compound is highly soluble in water (greater than or equal to 100 mg/mL at room temperature), which facilitates its use in pharmaceutical formulations . Its reactivity profile classifies it as an acidic salt of an amine, allowing it to behave similarly to weak acids in solution.
DL-Methylephedrine hydrochloride is primarily utilized in medical settings for its antitussive properties and as a bronchodilator in treating respiratory conditions. It has been included in formulations aimed at alleviating symptoms associated with colds and allergies due to its efficacy in relieving coughs and improving airflow in obstructed airways . Moreover, ongoing research explores its potential applications in other therapeutic areas, including cardiovascular treatments due to its adrenergic activity .
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3